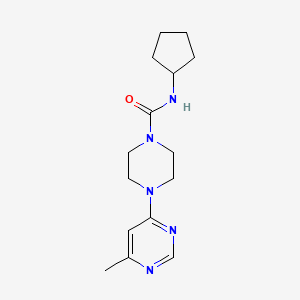

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O/c1-12-10-14(17-11-16-12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESUMBYIROZSCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with an appropriate halogenated precursor to introduce the cyclopentyl and pyrimidinyl groups. The reaction conditions often require the use of strong bases or acids, depending on the specific reagents involved.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide exerts its effects involves binding to specific molecular targets. The compound may interact with enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Piperazine-1-Carboxamide Backbone

Piperazine-1-carboxamide derivatives are widely explored for diverse biological activities. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Piperazine-1-Carboxamide Derivatives

Key Structural and Functional Differences

Substituent Effects on Target Selectivity

- Pyrimidine vs. Pyridine Rings : The 6-methylpyrimidin-4-yl group in the query compound contributes to ATX inhibition, whereas BCTC’s 3-chloropyridin-2-yl moiety targets TRPV1 channels. Pyrimidine derivatives often exhibit enhanced metabolic stability compared to pyridine-based analogues .

- Cyclopentyl vs. Aryl Groups : The cyclopentyl substituent in the query compound improves steric fit within the hydrophobic ATX binding pocket, unlike JNJ compound A’s dichlorophenyl group, which targets DGAT1 via polar interactions .

Pharmacokinetic and Bioavailability Profiles

- Oral Bioavailability : CCR2 antagonists with N-aryl piperazine-1-carboxamide structures exhibit oral bioavailability (>50%) and reduced hERG liability, whereas the query compound’s pharmacokinetics remain under investigation .

Biological Activity

N-cyclopentyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopentyl group and a 6-methylpyrimidin-4-yl group , along with a carboxamide functional group. Its molecular formula is with a CAS number of 1421583-44-9. The structural characteristics contribute to its interaction with various biological targets, making it a candidate for drug development.

This compound is believed to exert its biological effects through interactions with specific receptors and enzymes. These interactions can modulate signaling pathways involved in various physiological processes. Common targets include:

- G-protein coupled receptors (GPCRs) : These are critical in mediating cellular responses to hormones and neurotransmitters.

- Ion channels : The compound may influence ion flow across cell membranes, affecting neuronal excitability and muscle contraction.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, demonstrating significant cytotoxicity:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19-fold lesser effect on MCF10A |

| MCF-7 | 2.95 | Higher than standard chemotherapy agents |

The selectivity index indicates that this compound may preferentially target cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity against various pathogens. It has shown promising results against Leishmania species, inhibiting the growth of promastigotes by interfering with sterol biosynthesis pathways:

| Pathogen | IC50 (µM) | Mechanism |

|---|---|---|

| Leishmania donovani | ≤ 1 | Inhibition of CYP51 enzyme |

| Leishmania major | ≤ 1 | Accumulation of methylated sterols |

These findings suggest that the compound could be developed as a therapeutic agent for treating infections caused by Leishmania.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : A study reported that this compound exhibited potent cytotoxic effects on breast cancer cell lines, with IC50 values significantly lower than those of established chemotherapeutics like 5-fluorouracil .

- Enzyme Inhibition : Research indicated that the compound acts as an inhibitor of specific enzymes involved in cancer progression and microbial resistance, highlighting its potential as a dual-action therapeutic agent .

- In Vivo Studies : Animal model studies demonstrated that treatment with this compound resulted in reduced tumor growth and metastasis in xenograft models of breast cancer .

Q & A

Q. Advanced

- Protecting groups : Temporarily block reactive amines on the piperazine ring during pyrimidine modification .

- Low-temperature kinetics : Slow addition of methylating agents (e.g., CH₃I) at 0–5°C to control exothermic reactions .

- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

How do steric and electronic effects of the cyclopentyl group influence reactivity?

Advanced

The cyclopentyl group:

- Steric effects : Hinders nucleophilic attack at the carboxamide carbonyl, requiring bulky base catalysts (e.g., DBU) for efficient coupling .

- Electronic effects : Electron-donating cyclopentyl substituents stabilize the transition state in SNAr reactions, as shown in pyrimidine analogs .

- Conformational analysis : NMR NOE experiments reveal restricted rotation of the cyclopentyl ring, impacting binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.